molecular formula C17H14N2O B11853137 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole CAS No. 77479-33-5

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole

カタログ番号: B11853137
CAS番号: 77479-33-5
分子量: 262.30 g/mol
InChIキー: AJUHDQMFWAWTRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole ( 77479-33-5) is a versatile fused heterocyclic compound of significant interest in organic and medicinal chemistry research. This compound features a core structure that integrates chromene and pyrazole pharmacophores, a combination known to be associated with a wide spectrum of biological activities . Chromeno-pyrazole derivatives are prominent scaffolds in drug discovery and have demonstrated potential in various research areas, including investigations into anti-inflammatory , anticancer , antimicrobial , and antioxidant agents . Some analogs also show promise in research related to treating neurodegenerative conditions such as Alzheimer's disease . The compound serves as a key synthetic intermediate for constructing more complex polycyclic systems, such as dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridines, which are valuable for exploring new chemical space in library development . With a molecular formula of C 17 H 14 N 2 O and a molecular weight of 262.31 g/mol , it provides a defined chemical entity for structure-activity relationship (SAR) studies. Researchers utilize this compound in multicomponent reactions and other synthetic methodologies to develop novel heterocyclic compounds with potential pharmacological applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

特性

CAS番号

77479-33-5

分子式

C17H14N2O

分子量

262.30 g/mol

IUPAC名

3-methyl-1-phenyl-4H-chromeno[4,3-c]pyrazole

InChI

InChI=1S/C17H14N2O/c1-12-15-11-20-16-10-6-5-9-14(16)17(15)19(18-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChIキー

AJUHDQMFWAWTRT-UHFFFAOYSA-N

正規SMILES

CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4

製品の起源

United States

準備方法

The synthesis of 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole typically involves a multi-component reaction. One common method includes the reaction of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine under mild conditions. This reaction proceeds through a ring-opening strategy and can be carried out without the need for chromatography, making it efficient and practical . Industrial production methods often utilize similar multi-component reactions due to their simplicity and high yield.

化学反応の分析

科学研究への応用

科学的研究の応用

作用機序

類似化合物の比較

3-メチル-1-フェニル-1,4-ジヒドロクロメノ[4,3-c]ピラゾールは、他のクロメノピラゾール誘導体と比較できます。同様の化合物には以下が含まれます。

3-メチル-1-フェニル-1,4-ジヒドロクロメノ[4,3-c]ピラゾールの独自性は、さまざまな化学反応を起こす能力と、幅広い生物活性にあるため、さらなる研究開発のための貴重な化合物となっています。

類似化合物との比較

Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazoles, such as those synthesized in and , replace the chromene system with a pyran ring. These derivatives are synthesized via multicomponent reactions (e.g., using aldehydes, malononitrile, and hydrazines) in high yields (70–90%) . For example:

  • 6-Amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3e): Yield 83%, m.p. 173–176°C .
  • 6-Amino-4-(3-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3f): Yield 87%, m.p. 161–164°C .
Chromeno[4,3-c]pyrazol-4(2H)-one

This derivative introduces a ketone group at position 4, synthesized from coumarin precursors via pyrazole-ring construction.

Energetic Pyrazolo[4,3-c]pyrazoles

Compounds like 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) are used in energetic materials due to their high thermal stability and detonation velocity. These lack the chromene/pyran system entirely, focusing instead on nitro-functionalized pyrazole rings .

Physicochemical Properties

Compound Class Representative Example Melting Point (°C) Yield (%) LogD (Predicted)
Chromeno[4,3-c]pyrazole 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole Not reported Not reported ~2.5 (estimated)
Pyrano[2,3-c]pyrazole 3e 173–176 83 ~1.8
Chromeno[4,3-c]pyrazol-4(2H)-one Chromeno[4,3-c]pyrazol-4(2H)-one 198–200 (analogue) 85 ~1.2
Energetic pyrazolo[4,3-c]pyrazole DNPP >250 60–70 ~0.5

Key Trends :

  • Chromeno derivatives generally exhibit higher predicted lipophilicity (LogD) due to the benzene ring, enhancing membrane permeability.
  • Pyrano derivatives show superior synthetic yields (70–90%) compared to energetic analogues (60–70%) .

生物活性

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that exhibits a unique fusion of chromene and pyrazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and kinase inhibition. The following sections will delve into its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H14N2OC_{17}H_{14}N_{2}O. Its structure combines aromatic characteristics from the chromene component with the reactivity of the pyrazole moiety. The synthesis typically involves multi-step reactions that optimize yield and purity through various conditions such as temperature and solvent choice .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrano[2,3-c]pyrazoles have been shown to inhibit glioma growth effectively. Compound 4j , a derivative in this class, demonstrated low micromolar activity against AKT2/PKBβ, a key oncogenic kinase involved in glioma malignancy. This compound inhibited neurosphere formation in primary patient-derived glioma stem cells while showing reduced cytotoxicity towards non-cancerous cells .

Kinase Inhibition

The biological activity of this compound may also be linked to its ability to inhibit specific kinases. Kinase inhibitors are crucial in cancer therapy as they can interrupt signaling pathways that promote tumor growth. The structural similarities with other pyrazole derivatives suggest that this compound could possess similar inhibitory effects against critical kinases involved in cancer progression .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure TypeUnique Features
1-Methyl-2-(phenyl)pyrazolePyrazoleAnalgesic properties; simpler structure
ChromenopyrazolesChromene-Pyrazole FusionDiverse biological activities; drug development
5-ArylpyrimidinonesPyrimidineKnown for anticancer activities; different framework
Dihydrochromeno-pyrazolesChromene-Pyrazole FusionSimilar reactivity; varies in substituents

This table illustrates how while this compound shares core features with other compounds, its unique combination may confer distinct biological activities not found in simpler analogs.

Case Studies and Research Findings

A notable study evaluated the anticancer potential of pyrano[2,3-c]pyrazoles against glioblastoma cell lines. The study found that certain derivatives exhibited potent inhibitory effects on glioma cell growth and were selective for cancerous cells over non-cancerous ones. This selectivity is critical for reducing potential side effects in therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole?

The compound is synthesized via cyclocondensation reactions involving β-keto aldehydes and hydrazine derivatives. A microwave-assisted approach (45–60°C, THF solvent) reduces reaction times to 25–60 minutes while achieving yields of 52–69%. Key steps include α-formylation of chromenone precursors followed by hydrazine cyclization. Structural confirmation is performed via NMR and IR spectroscopy . Alternative methods use multi-component reactions with pyrazole-4-carbaldehydes as building blocks, enabling structural diversification .

Q. How is the structural integrity of this compound verified experimentally?

Characterization relies on:

  • NMR spectroscopy : Chemical shifts (e.g., δ 4.03–4.72 ppm for methylene protons) confirm ring fusion and substituent positions .
  • IR spectroscopy : Bands at 3130–3370 cm⁻¹ (N–H stretching) and 1580–1600 cm⁻¹ (C=N/C=C vibrations) validate functional groups .
  • X-ray crystallography : Resolves steric hindrance from the fused chromeno-pyrazole system and quantifies dihedral angles between aromatic rings .

Q. What preliminary biological activities have been reported?

Screening assays identify activity as a GPR55 modulator (cell-impedance-based label-free technology) and PPARγ partial agonist (transactivation assays). Fluorinated analogs (e.g., 8-fluoro derivatives) show enhanced metabolic stability and bioactivity due to increased hydrophobicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

  • Design of Experiments (DOE) : Systematic variation of solvent polarity (e.g., THF vs. ethanol), temperature (45–80°C), and microwave irradiation power (100–300 W) maximizes yield .
  • Catalyst screening : Lewis acids (e.g., phenylboronic acid) accelerate multi-component reactions in aqueous media, reducing byproducts .
  • Purification : Gradient elution (toluene/ethyl acetate mixtures) followed by recrystallization from n-hexane/ethyl acetate ensures >95% purity .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pharmacological applications?

  • Competitive binding assays : Substitution at N1 (e.g., chlorophenyl groups) enhances PPARγ affinity (IC₅₀: 1–10 µM), while methyl groups at C3 reduce steric clashes with hydrophobic binding pockets .
  • Fluorine scanning : Introducing F at C8 improves metabolic stability (t₁/₂ > 6 hours in microsomes) and target engagement (ΔΔG = −2.1 kcal/mol via docking) .

Q. How do computational methods aid in predicting physicochemical and energetic properties?

  • DFT calculations : Quantify strain energy (≈15 kcal/mol) in the fused ring system and predict detonation velocity (Dv: 8500 m/s) for nitro-derivatives .
  • Molecular dynamics (MD) : Simulate crystal packing to assess hydrogen-bond networks (e.g., N–H⋯O interactions) that reduce mechanical sensitivity (IS > 40 J) in energetic materials .

Q. What methodologies are employed to tailor this compound for high-energy material applications?

  • Ionization : Salts of 3,6-dinitropyrazolo[4,3-c]pyrazole derivatives (e.g., ammonium or hydrazinium) exhibit reduced friction sensitivity (FS < 80 N) via enhanced π–π stacking .
  • Cocrystallization : Combining with tetrazole-based ligands improves density (ρ > 1.85 g/cm³) and thermal stability (Tdec > 250°C) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。